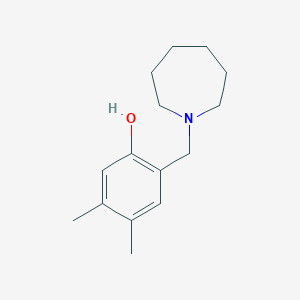
2-(Azepan-1-ylmethyl)-4,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-ylmethyl)-4,5-dimethylphenol is an organic compound that features a phenol group substituted with an azepane ring and two methyl groups. This compound is of interest due to its unique structure, which combines the properties of phenols and azepanes, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-ylmethyl)-4,5-dimethylphenol typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable precursor, such as 1,6-diaminohexane, under acidic conditions.
Attachment of the Azepane Ring to the Phenol: The azepane ring is then attached to the phenol group via a Mannich reaction, where formaldehyde and the azepane are reacted with 4,5-dimethylphenol in the presence of an acid catalyst.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Continuous Flow Processes: To increase efficiency, continuous flow processes may be employed, where reactants are continuously fed into the reactor, and products are continuously removed.
Purification and Quality Control: The final product is purified using industrial-scale techniques such as distillation, crystallization, and chromatography. Quality control measures ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-ylmethyl)-4,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azepane ring can be reduced to form secondary amines.
Substitution: The methyl groups on the phenol ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(Azepan-1-ylmethyl)-4,5-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and resins due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-ylmethyl)-4,5-dimethylphenol involves its interaction with various molecular targets:
Phenol Group: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Azepane Ring: The azepane ring can interact with receptors and ion channels, modulating their function.
Pathways: The compound may affect signaling pathways involved in inflammation and pain, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-1-ylmethyl)phenol: Lacks the additional methyl groups, resulting in different chemical properties.
4,5-Dimethylphenol: Lacks the azepane ring, making it less versatile in biological applications.
2-(Piperidin-1-ylmethyl)-4,5-dimethylphenol: Contains a piperidine ring instead of an azepane ring, leading to different biological activities.
Uniqueness
2-(Azepan-1-ylmethyl)-4,5-dimethylphenol is unique due to the combination of the azepane ring and the dimethyl-substituted phenol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
4969-29-3 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-(azepan-1-ylmethyl)-4,5-dimethylphenol |
InChI |
InChI=1S/C15H23NO/c1-12-9-14(15(17)10-13(12)2)11-16-7-5-3-4-6-8-16/h9-10,17H,3-8,11H2,1-2H3 |
InChI Key |
NFZMHUWSLFKQIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)CN2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















